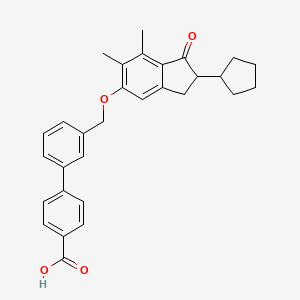

Biphenylindanone A

Beschreibung

an mGluR2 agonist; structure in first source

Eigenschaften

IUPAC Name |

4-[3-[(2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydroinden-5-yl)oxymethyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30O4/c1-18-19(2)28-25(15-26(29(28)31)22-7-3-4-8-22)16-27(18)34-17-20-6-5-9-24(14-20)21-10-12-23(13-11-21)30(32)33/h5-6,9-14,16,22,26H,3-4,7-8,15,17H2,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKBEESNZAPKMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CC(C(=O)C2=C1C)C3CCCC3)OCC4=CC(=CC=C4)C5=CC=C(C=C5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432098 | |

| Record name | Biphenylindanone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866823-73-6 | |

| Record name | Biphenyl indanone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866823-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biphenylindanone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biphenylindanone A: A Technical Overview of its Discovery and Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1][2][3] Its discovery has significant implications for the development of novel therapeutics for a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and substance use disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, with a focus on the experimental data and methodologies relevant to researchers and drug development professionals.

Discovery and Pharmacological Profile

BINA was identified as a selective mGluR2 PAM through a series of structure-activity relationship (SAR) studies aimed at optimizing the potency and pharmacokinetic properties of an initial lead compound. These efforts led to the discovery of BINA, which demonstrated a significant potentiation of the glutamate response at mGluR2 with high selectivity over other mGluR subtypes.[2]

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been extensively characterized using various assays. A key method involves the use of HEK-293 cells co-expressing mGluR2 and G-protein-gated inwardly rectifying potassium (GIRK) channels. The potentiation of the glutamate-induced thallium flux through these channels serves as a measure of BINA's activity.

| Parameter | Value | Assay Conditions | Reference |

| Glutamate EC50 at mGluR2 | 849 ± 64 nM | Thallium flux assay in mGluR2-GIRK expressing HEK-293 cells. | [4] |

| Glutamate EC50 at mGluR3 | 565 ± 19 nM | Thallium flux assay in mGluR3-GIRK expressing HEK-293 cells. | [4] |

| BINA EC50 at mGluR2 | 347.6 ± 51.4 nM | Potentiation of an EC20 concentration of glutamate in a thallium flux assay with mGluR2-GIRK expressing cells. | [4] |

| BINA Activity at mGluR3 | Inactive | Potentiation of an EC20 concentration of glutamate in a thallium flux assay with mGluR3-GIRK expressing cells. | [4] |

| LY341495 IC50 at mGluR2 | 26.1 ± 0.7 nM | Inhibition of an EC80 glutamate response in a thallium flux assay with mGluR2-GIRK expressing cells. | [4] |

| LY341495 IC50 at mGluR3 | 7.1 ± 0.4 nM | Inhibition of an EC80 glutamate response in a thallium flux assay with mGluR3-GIRK expressing cells. | [4] |

In Vivo Pharmacology

Animal studies have demonstrated the potential of BINA as a therapeutic agent for psychiatric disorders. It has shown efficacy in preclinical models of psychosis and anxiety.

| Animal Model | BINA Effect | Experimental Details | Reference |

| DOI-induced head twitches (mouse model of psychosis) | Dose-dependent reduction of head twitches. | BINA administered prior to the hallucinogenic drug 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI). | [1] |

| Elevated Plus Maze (mouse model of anxiety) | Increased time spent in the open arms. | Standard elevated plus maze test to assess anxiolytic-like effects. | [5][6] |

| Light-Dark Box Test (mouse model of anxiety) | Increased time spent in the light compartment. | Standard light-dark box test to assess anxiolytic-like behavior. | [6] |

Synthesis of this compound

An alternative synthesis of this compound has been described, providing a more efficient route to this valuable research compound. The synthesis involves a multi-step process, with the key steps outlined below.

Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of this compound and its precursors is crucial for researchers aiming to produce this compound. The following is a summarized methodology based on published literature.

Step 1: Synthesis of 2-Cyclopentyl-5-hydroxyisoindolin-1-one

-

Reactants: 5-Hydroxy-2-phenylisoindoline-1,3-dione.

-

Procedure: A detailed procedure for a similar transformation involves the reaction of the starting material with cyclopentylamine. The reaction mixture is typically heated to drive the reaction to completion.

-

Purification: The product is purified using standard techniques such as column chromatography.

-

Characterization: The structure of the product is confirmed by 1H NMR and 13C NMR spectroscopy and mass spectrometry.[7]

Step 2: Synthesis of the Biphenyl (B1667301) Moiety

-

The synthesis of the 4'-trifluoromethyl-biphenyl-2-carboxylic acid moiety is a critical part of the overall synthesis. This can be achieved through various cross-coupling reactions, such as the Suzuki coupling.

Step 3: Coupling and Final Product Formation

-

The final step involves the coupling of the indanone core with the biphenyl moiety. This is typically achieved through an ether linkage formation.

Mechanism of Action: mGluR2 Signaling Pathway

This compound exerts its effects by positively modulating the mGluR2 receptor. mGluR2 is a G-protein coupled receptor (GPCR) that is predominantly coupled to the Gαi/o pathway.[8][9] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, modulates the activity of downstream effectors, ultimately leading to a reduction in glutamate release from presynaptic terminals.

References

- 1. [PDF] Biphenyl-indanone A, a Positive Allosteric Modulator of the Metabotropic Glutamate Receptor Subtype 2, Has Antipsychotic- and Anxiolytic-Like Effects in Mice | Semantic Scholar [semanticscholar.org]

- 2. Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has antipsychotic- and anxiolytic-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. The mGluR2 Positive Allosteric Modulator BINA Decreases Cocaine Self-Administration and Cue-Induced Cocaine-Seeking and Counteracts Cocaine-Induced Enhancement of Brain Reward Function in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anxiolytic activity of Nymphaea alba Linn. in mice as experimental models of anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action involved in the anxiolytic-like effects of Hibalactone isolated from Hydrocotyle umbellata L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

Biphenylindanone A: A Technical Guide to its Mechanism of Action as a Positive Allosteric Modulator of mGluR2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenylindanone A (BINA) is a potent and highly selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[1][2][3] This document provides a comprehensive overview of the mechanism of action of BINA, detailing its effects on mGluR2 signaling, summarizing key quantitative data, and outlining the experimental protocols used to characterize its activity. This guide is intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of mGluR2 modulation.

Core Mechanism of Action: Positive Allosteric Modulation of mGluR2

This compound's primary mechanism of action is its function as a positive allosteric modulator of the mGluR2 receptor.[1][2][3] Unlike orthosteric agonists that directly bind to the glutamate binding site, BINA binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances its affinity for the endogenous ligand, glutamate, and/or increases the efficacy of glutamate-mediated signaling.

In recombinant systems, BINA has been shown to produce a robust and selective potentiation of the mGluR2 response to glutamate, with no discernible effect on other mGluR subtypes.[1][2] This selectivity is a key feature of BINA, suggesting a lower potential for off-target effects compared to non-selective glutamate receptor agonists. The potentiation of the glutamate response by BINA leads to a greater inhibition of downstream signaling pathways, which is the basis for its observed pharmacological effects.

Signaling Pathway of BINA-Modulated mGluR2

Metabotropic glutamate receptor 2 is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G proteins. Upon activation by glutamate, the receptor complex initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. BINA, by enhancing the effect of glutamate, amplifies this inhibitory signal.

The downstream consequences of reduced cAMP include decreased activity of protein kinase A (PKA) and subsequent modulation of various cellular processes, including gene expression and the activity of ion channels. In the context of neuronal function, the activation of mGluR2, potentiated by BINA, typically leads to a reduction in neurotransmitter release from presynaptic terminals.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound from published studies. It is important to note that detailed dose-response curves and binding affinities are often presented in primary literature and may vary depending on the specific experimental conditions.

| Parameter | Value | Species/System | Reference |

| In Vitro Potentiation | 1 µM | Rat hippocampal brain slices | [1][2] |

| In Vivo Efficacy (Antiparkinsonian) | 1 and 10 mg/kg | MPTP-lesioned marmosets | [4] |

| In Vivo Efficacy (Anti-dyskinetic) | 0.1, 1, and 10 mg/kg | L-DOPA-treated parkinsonian marmosets | [5] |

| In Vivo Efficacy (Anti-psychotic-like) | Not specified in snippets | Mice | [1][2] |

| In Vivo Efficacy (Anxiolytic-like) | Not specified in snippets | Mice | [1][2] |

Experimental Protocols

The characterization of this compound's mechanism of action has involved a combination of in vitro and in vivo experimental approaches.

In Vitro Characterization

-

Recombinant Cell Lines: The selectivity and potency of BINA are typically first assessed in cell lines (e.g., HEK293 or CHO cells) engineered to express specific mGluR subtypes. The effect of BINA on the glutamate-induced response is measured, often through assays that detect changes in intracellular calcium or cAMP levels.

-

Electrophysiology in Brain Slices: To study the effects of BINA in a more physiologically relevant context, electrophysiological recordings are performed in acute brain slices, often from the hippocampus.[1][2] Field excitatory postsynaptic potentials (fEPSPs) are recorded to measure synaptic transmission. The application of an mGluR2/3 agonist is used to inhibit synaptic transmission, and the potentiating effect of BINA on this inhibition is quantified.

In Vivo Behavioral Assays

-

Models of Psychosis and Anxiety: The antipsychotic and anxiolytic-like properties of BINA have been evaluated in various rodent behavioral models.[1][2][3] These may include tests such as the conditioned avoidance response, prepulse inhibition of startle, and the elevated plus-maze.

-

Models of Parkinson's Disease: The therapeutic potential of BINA in Parkinson's disease has been investigated in non-human primate models, specifically in MPTP-lesioned marmosets.[4][5] In these studies, BINA has been administered both as a monotherapy and as an adjunct to L-DOPA to assess its effects on parkinsonism, dyskinesia, and psychosis-like behaviors.

Antiviral Activity

A thorough review of the provided search results and the broader scientific literature did not yield any evidence to suggest that this compound possesses antiviral activity. Its mechanism of action is specifically targeted towards the modulation of a glutamate receptor in the central nervous system and is not related to any known antiviral pathways.

Conclusion

This compound is a selective and potent positive allosteric modulator of mGluR2. Its ability to enhance the natural, glutamate-driven signaling of this receptor provides a nuanced approach to modulating glutamatergic neurotransmission. The preclinical evidence supporting its anxiolytic, antipsychotic, and anti-parkinsonian effects highlights the therapeutic potential of this mechanism. Further research, including clinical trials, will be necessary to fully elucidate the safety and efficacy of BINA and other mGluR2 PAMs in human populations.

References

- 1. [PDF] Biphenyl-indanone A, a Positive Allosteric Modulator of the Metabotropic Glutamate Receptor Subtype 2, Has Antipsychotic- and Anxiolytic-Like Effects in Mice | Semantic Scholar [semanticscholar.org]

- 2. Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has antipsychotic- and anxiolytic-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Effect of the mGlu2 positive allosteric modulator biphenyl-indanone A as a monotherapy and as adjunct to a low dose of L-DOPA in the MPTP-lesioned marmoset - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Biphenylindanone A: A Deep Dive into its Selective Modulation of the mGluR2 Receptor

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological properties of Biphenylindanone A (BIA), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). This document is intended for researchers, scientists, and drug development professionals interested in the nuanced interactions of BIA with mGluR subtypes and the experimental methodologies used to characterize its selectivity.

Introduction: The Significance of mGluR2 Selectivity

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. The mGluR family is divided into three groups based on sequence homology, pharmacology, and intracellular signaling pathways. mGluR2, a member of the Group II mGluRs, is a key therapeutic target for various neurological and psychiatric disorders, including schizophrenia and anxiety. The development of selective ligands for mGluR subtypes is critical to minimize off-target effects and enhance therapeutic efficacy. This compound (BIA) has emerged as a valuable research tool and a potential therapeutic lead due to its high selectivity for mGluR2.[1][2] This guide delves into the quantitative data and experimental protocols that establish the mGluR2 selectivity of BIA.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for mGluR2 has been demonstrated through various in vitro pharmacological assays. BIA acts as a positive allosteric modulator, meaning it does not activate the receptor directly but potentiates the response of the receptor to its endogenous ligand, glutamate. The following table summarizes the available quantitative data on the activity of BIA at human mGluR2 and its lack of activity at other mGluR subtypes.

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| mGluR2 | Functional Assay (in CHO cells) | EC50 | 33.2 nM | [3] |

| mGluR1 | Functional Assay | - | No effect on glutamate-induced activation | [1] |

| mGluR3 | Functional Assay | - | No effect on glutamate-induced activation | [1] |

| mGluR4 | Functional Assay | - | No effect on glutamate-induced activation | [1] |

| mGluR5 | Functional Assay | - | No effect on glutamate-induced activation | [1] |

| mGluR6 | Functional Assay | - | No effect on glutamate-induced activation | [1] |

| mGluR7 | Functional Assay | - | No effect on glutamate-induced activation | [1] |

| mGluR8 | Functional Assay | - | No effect on glutamate-induced activation | [1] |

Table 1: Selectivity Profile of this compound across mGluR Subtypes. The EC50 value represents the concentration of BIA required to elicit a half-maximal potentiation of the glutamate response. For other mGluR subtypes, studies have qualitatively reported no potentiation of the glutamate response.

Signaling Pathway of mGluR2 Modulation by this compound

mGluR2 is a Gi/o-coupled receptor. Upon activation by glutamate, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This compound, as a PAM, binds to an allosteric site on the mGluR2 receptor, distinct from the glutamate binding site. This binding event enhances the conformational changes induced by glutamate, leading to a more robust and sustained inhibition of adenylyl cyclase.

References

Biphenylindanone A: A Deep Dive into its Structure-Activity Relationship as a Positive Allosteric Modulator of mGluR2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Biphenylindanone A (BINA), a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2). BINA has garnered significant interest as a potential therapeutic agent for central nervous system disorders, including schizophrenia and anxiety.[1][2] This document details the quantitative data of BINA and its analogs, outlines key experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.

Core Structure and Pharmacological Profile

This compound (BINA) is characterized by a tricyclic indanone core linked to a biphenyl (B1667301) carboxylic acid moiety. It acts as a selective mGluR2 PAM, enhancing the receptor's response to the endogenous ligand glutamate without directly activating the receptor itself.[1] This allosteric modulation offers a promising therapeutic strategy by fine-tuning glutamatergic neurotransmission. The behavioral effects of BINA, such as its antipsychotic- and anxiolytic-like properties observed in animal models, are attributed to its potentiation of mGluR2 activity.[1]

Structure-Activity Relationship (SAR) of this compound Analogs

Systematic modifications of the this compound scaffold have elucidated key structural features governing its potency and selectivity as an mGluR2 PAM. The following tables summarize the quantitative data from various studies, highlighting the impact of structural changes on the in vitro activity of BINA analogs.

Table 1: SAR of Modifications on the Indanone Core and Biphenyl Moiety

| Compound | R1 | R2 | R3 | R4 | mGluR2 EC50 (nM) | Reference |

| BINA (1) | H | H | H | COOH | 380 | [3] |

| 2 | H | H | Cl | COOH | 180 | [3] |

| 3 | F | H | H | COOH | 111 | [4] |

| 4 | H | F | H | COOH | >10000 | [4] |

| 5 | H | H | H | Tetrazole | 230 | [4] |

| 6 | H | H | Cl | Tetrazole | 90 | [4] |

Key Insights:

-

Substitution on the biphenyl ring significantly impacts potency. A chloro group at the 4'-position (compound 2) or a fluoro group at the 3'-position (compound 3) enhances potency compared to the parent compound BINA.[3][4]

-

The position of the halogen on the biphenyl ring is critical, as moving the fluoro group to the 4'-position (compound 4) results in a dramatic loss of activity.[4]

-

Replacing the carboxylic acid with a bioisosteric tetrazole group is well-tolerated and can lead to improved potency, particularly in combination with a 4'-chloro substituent (compound 6).[4]

Table 2: SAR of Modifications on the Indanone Ring System

| Compound | Indanone Core Modification | mGluR2 EC50 (nM) | Reference |

| 8a | Isoindolinone | 50 | [3] |

| 14 | Benzisothiazol-3-one | 130 | [3] |

| 21 | Isoxazol-3-one | 210 | [3] |

| 28 | 6-membered lactam | 300 | [3] |

Key Insights:

-

Modifications to the indanone ring by incorporating heteroatoms are well-tolerated and can lead to highly potent analogs.[3]

-

The isoindolinone core (compound 8a) resulted in the most potent analog in this series, with an EC50 of 50 nM.[3]

-

Enlarging the lactam ring from a 5-membered (isoindolinone) to a 6-membered ring (compound 28) led to a decrease in potency.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Thallium Flux Assay for mGluR2 PAM Activity

This functional assay is a high-throughput method to measure the activity of mGluR2, which is a Gi/o-coupled receptor that can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Principle: Activation of mGluR2 by glutamate is potentiated by a PAM, leading to the activation of co-expressed GIRK channels. The influx of thallium (Tl+), a surrogate for potassium (K+), through the activated GIRK channels is measured using a Tl+-sensitive fluorescent dye.

Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are co-transfected with plasmids encoding for rat mGluR2 and GIRK1/2 channels. The cells are cultured in DMEM/F-12 medium supplemented with 10% FBS, antibiotics, and selection agents (e.g., G418 and puromycin) at 37°C in a 5% CO2 incubator.[3]

-

Cell Plating: Cells are plated into 384-well, black-walled, clear-bottomed poly-D-lysine-coated plates at a density of 15,000 cells per well and incubated overnight.[5]

-

Dye Loading: The growth medium is removed, and cells are incubated with a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ reagent) for 60-90 minutes at room temperature, protected from light.[6]

-

Compound Addition: The loading buffer is replaced with an assay buffer (e.g., Hank's Balanced Salt Solution). Test compounds (BINA analogs) are added to the wells at various concentrations and incubated for a defined period (e.g., 2.5 minutes).[5]

-

Stimulation and Signal Detection: A stimulus buffer containing an EC20 concentration of glutamate and thallium sulfate (B86663) is added to the wells. The fluorescence intensity is immediately measured using a fluorescence plate reader (e.g., FlexStation) with excitation and emission wavelengths appropriate for the dye (e.g., 480 nm excitation and 540 nm emission). The kinetic read is typically performed for 60-180 seconds.[6][7]

-

Data Analysis: The rate of fluorescence increase is proportional to the Tl+ influx and reflects the activity of the GIRK channels. The potentiation by the PAM is calculated as a percentage of the maximal response to glutamate. EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Radioligand Binding Assay for mGluR2

This assay is used to determine the binding affinity of compounds to the mGluR2 receptor.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor. A commonly used radioligand for group II mGlu receptors is [3H]-LY341495, a potent and selective antagonist.[8][9]

Protocol:

-

Membrane Preparation: Membranes are prepared from cells expressing human mGluR2. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.[10]

-

Assay Setup: The binding assay is performed in a 96-well plate in a final volume of 250 µL. Each well contains the membrane preparation, the radioligand ([3H]-LY341495 at a concentration near its Kd, e.g., 1-2 nM), and the test compound at various concentrations.[10][11]

-

Incubation: The plate is incubated for 60 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[10][11]

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold wash buffer.[10]

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.[10]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM LY341495).[11] Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. Ki values can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the mGluR2 signaling pathway and a typical experimental workflow for the SAR study of BINA analogs.

mGluR2 Signaling Pathway modulated by BINA.

Experimental workflow for BINA analog SAR studies.

Conclusion

The biphenylindanone scaffold represents a rich starting point for the development of potent and selective mGluR2 positive allosteric modulators. The structure-activity relationships outlined in this guide demonstrate that modifications to both the indanone core and the biphenyl moiety can significantly influence the pharmacological profile of these compounds. The detailed experimental protocols provided herein offer a foundation for the continued exploration and optimization of this promising class of molecules for the treatment of various neurological and psychiatric disorders. Future research will likely focus on further refining the ADME (absorption, distribution, metabolism, and excretion) properties of these analogs to identify clinical candidates with optimal therapeutic potential.

References

- 1. Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has antipsychotic- and anxiolytic-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biphenyl-indanones: allosteric potentiators of the metabotropic glutamate subtype 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]

- 8. [3H]-LY341495 as a novel antagonist radioligand for group II metabotropic glutamate (mGlu) receptors: characterization of binding to membranes of mGlu receptor subtype expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [3H]LY341495 binding to group II metabotropic glutamate receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Differential Pharmacology and Binding of mGlu2 Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biphenylindanone A (CAS: 866823-73-6): A Potent mGluR2 Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[1][2][3] This technical guide provides a comprehensive overview of BINA, including its chemical properties, mechanism of action, and pharmacological effects. Detailed summaries of key in vitro and in vivo experimental findings are presented, supported by structured data tables and diagrams of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in neuroscience, pharmacology, and drug development who are interested in the therapeutic potential of mGluR2 modulation.

Chemical and Physical Properties

This compound is a synthetic organic compound with the following identifiers and properties:

| Property | Value | Reference |

| IUPAC Name | 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)biphenyl-4-carboxylic acid | [2] |

| Synonyms | BINA, LS-193,571, MRLSD 230 | [2][4][5] |

| CAS Number | 866823-73-6 | [1][2][3][4][6] |

| Molecular Formula | C₃₀H₃₀O₄ | [1][2][3][4][6] |

| Molecular Weight | 454.56 g/mol | [1][2][3][6] |

| Solubility | Soluble in DMSO | [1][4][6] |

| Purity | ≥98% (HPLC) | [3][6] |

Mechanism of Action

This compound functions as a positive allosteric modulator of the mGluR2 receptor.[1][2][3] It does not directly activate the receptor but enhances its response to the endogenous agonist, glutamate.[1][7] This modulation is highly selective for mGluR2, with no significant activity observed at other mGluR subtypes.[1][4][6][7]

The mGluR2 receptor is a G-protein coupled receptor (GPCR) belonging to Group II, which is canonically coupled to the Gi/o signaling pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Pharmacological Effects and Preclinical Data

BINA has demonstrated significant potential in preclinical models for various neurological and psychiatric disorders.

In Vitro Potency

The potency of this compound has been quantified in various in vitro assays.

| Assay System | Species | Parameter | Value | Reference |

| CHO cells expressing mGluR2 | Human | EC₅₀ | 33.2 nM | [4][6] |

| CHO cells expressing mGluR2 | Rat | EC₅₀ | 96 nM | [4] |

| WT mGluR2 Scintillation Proximity Assay ([³H]IP₁) | - | EC₅₀ | 1.57 µM | [8] |

In Vivo Efficacy

In animal models, BINA has shown effects predictive of anxiolytic and antipsychotic activity.[1][2][7] These behavioral effects were blocked by the mGluR2/3 antagonist LY341495, confirming that the in vivo actions are mediated through mGluR2.[7]

BINA has been shown to decrease cocaine self-administration in rats without affecting food self-administration, suggesting a potential therapeutic role in substance use disorders.[1][2]

Recent studies have highlighted the potential of BINA in treating Parkinson's disease. In MPTP-lesioned marmosets, BINA administered as a monotherapy reduced parkinsonism severity.[9][10] When used as an adjunct to a low dose of L-DOPA, it significantly decreased global parkinsonism, dyskinesia, and psychosis-like behaviors.[9][10][11]

Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the literature for the characterization of this compound.

In Vitro Assays

This assay quantifies the inhibition of adenylyl cyclase activity following mGluR2 activation.

-

Cell Culture: CHO or HEK293 cells stably expressing human or rat mGluR2 are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96- or 384-well plates and incubated.

-

Compound Addition: BINA at various concentrations is added to the cells, followed by a sub-maximal concentration of glutamate to stimulate the receptor.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™).

-

Data Analysis: The concentration-response curve for BINA is plotted to determine its EC₅₀ value for the potentiation of the glutamate response.

This assay measures the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, which can be coupled to mGluR2.

-

Cell Culture: HEK293 cells co-expressing mGluR2 and a GIRK channel are used.

-

Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye.

-

Compound and Thallium Addition: BINA and a sub-maximal concentration of glutamate are added, followed by the addition of a thallium-containing buffer.

-

Fluorescence Measurement: The influx of thallium through the activated GIRK channels causes an increase in fluorescence, which is measured over time.

-

Data Analysis: The rate of fluorescence increase is proportional to the channel activity, and the EC₅₀ for BINA's potentiation is calculated.

This technique assesses the effect of BINA on synaptic transmission.[7]

-

Slice Preparation: Transverse hippocampal slices are prepared from rodent brains and maintained in artificial cerebrospinal fluid (aCSF).

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region following stimulation of the Schaffer collaterals.

-

Drug Application: After establishing a stable baseline, an mGluR2/3 agonist is applied to inhibit synaptic transmission. Subsequently, BINA is co-applied with the agonist.

-

Data Analysis: The degree of potentiation of the agonist-induced inhibition of synaptic transmission by BINA is quantified.

In Vivo Behavioral Assays

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure: Mice are treated with BINA or vehicle and placed in the center of the maze. The time spent and the number of entries into the open and closed arms are recorded for a set period.

-

Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.

-

Procedure: Rodents are administered BINA or vehicle, followed by an injection of a psychostimulant like phencyclidine (PCP) or amphetamine to induce hyperlocomotion.

-

Locomotor Activity Measurement: The animals are placed in an open-field arena, and their locomotor activity is recorded using automated systems.

-

Data Analysis: A reduction in the psychostimulant-induced hyperlocomotion by BINA suggests antipsychotic-like activity.

-

Surgery: Rats are surgically implanted with intravenous catheters.

-

Training: Animals are trained to press a lever to receive an infusion of cocaine.

-

Drug Testing: Once a stable baseline of self-administration is established, the effect of BINA administration on the rate of cocaine self-infusion is measured.

-

Data Analysis: A decrease in the number of cocaine infusions following BINA treatment indicates a potential therapeutic effect for cocaine addiction.

Synthesis

An alternate synthesis for this compound has been described in the literature, though detailed protocols are often proprietary.[7][12] The synthesis generally involves the coupling of a substituted indanone moiety with a biphenyl (B1667301) carboxylic acid derivative.

Conclusion

This compound is a well-characterized, potent, and selective positive allosteric modulator of mGluR2. Its robust preclinical efficacy in models of anxiety, psychosis, substance use disorders, and Parkinson's disease highlights the therapeutic potential of targeting the mGluR2 receptor. The data and methodologies summarized in this technical guide provide a solid foundation for further research and development of BINA and other mGluR2 PAMs.

References

- 1. A rapid punishment procedure for detection of anxiolytic compounds in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Video: A Procedure for Studying the Footshock-Induced Reinstatement of Cocaine Seeking in Laboratory Rats [jove.com]

- 3. How to make a rat addicted to cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cocaine self-administration in rats: hold-down procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 6. Cocaine self-administration in rats: threshold procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jddtonline.info [jddtonline.info]

- 9. scielo.br [scielo.br]

- 10. cosmobio.co.jp [cosmobio.co.jp]

- 11. Design and Synthesis of Systemically Active Metabotropic Glutamate Subtype-2 and -3 (mGlu2/3) Receptor Positive Allosteric Modulators (PAMs): Pharmacological Characterization and Assessment in a Rat Model of Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of anxiolytic effect of nerolidol in mice - PMC [pmc.ncbi.nlm.nih.gov]

Biphenylindanone A: A Technical Guide for Researchers

IUPAC Name: 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)biphenyl-4-carboxylic acid

Abstract

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] As a research agent, it has demonstrated significant potential in preclinical studies for the treatment of various central nervous system disorders, including anxiety, psychosis, and substance use disorders.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, key in vitro and in vivo data, and detailed experimental protocols for its characterization.

Introduction

Metabotropic glutamate receptor 2, a class C G-protein coupled receptor (GPCR), plays a crucial role in modulating synaptic transmission and neuronal excitability.[2] Its activation is primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and subsequent downstream signaling cascades.[2] Positive allosteric modulators like BINA offer a promising therapeutic strategy by enhancing the receptor's response to the endogenous ligand, glutamate, rather than directly activating the receptor themselves. This can provide a more nuanced and potentially safer pharmacological profile compared to orthosteric agonists. BINA has been shown to exhibit anxiolytic and antipsychotic-like effects in animal models and to reduce cocaine self-administration in rats.[1]

Synthesis of this compound

Mechanism of Action & Signaling Pathway

This compound acts as a positive allosteric modulator of mGluR2, meaning it binds to a site on the receptor distinct from the glutamate binding site and enhances the receptor's response to glutamate.[1]

mGluR2 Signaling Pathway

Activation of mGluR2, potentiated by BINA, leads to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and downstream effectors. The Gβγ subunits can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Furthermore, mGluR2 activation has been shown to influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2][7][8]

Quantitative Data

| Parameter | Species | Cell Line | Value | Reference |

| EC50 | Human | CHO-K1 | 33.2 nM | [9] |

| EC50 | Rat | - | 96 nM | [9] |

| pEC50 | Human | CHO-K1 | 7.03 | [10] |

Experimental Protocols

Fear-Potentiated Startle in Mice

This model assesses the anxiolytic potential of a compound by measuring the potentiation of the startle reflex in the presence of a conditioned fear stimulus.

-

Apparatus: Startle response system with a high-frequency speaker for acoustic startle stimulus and a light or tone generator for the conditioned stimulus (CS). A grid floor is used for the unconditioned stimulus (US), a mild footshock.

-

Procedure:

-

Habituation: Mice are individually placed in the startle chambers and allowed to acclimate for a defined period (e.g., 5-10 minutes).

-

Training (Day 1): Mice are presented with a series of trials where a neutral stimulus (e.g., light or tone) is paired with a mild, brief footshock.

-

Testing (Day 2): this compound or vehicle is administered at a specified time before testing. The acoustic startle stimulus is presented alone or shortly after the presentation of the conditioned stimulus.

-

-

Data Analysis: The fear-potentiated startle is calculated as the difference in startle amplitude between trials with the conditioned stimulus and trials without it. A reduction in this difference by the test compound indicates anxiolytic-like effects.

Conditioned Avoidance Response in Rodents

This test is used to screen for antipsychotic-like activity. The model assesses the ability of a compound to suppress a learned avoidance response.

-

Apparatus: A two-compartment shuttle box with a grid floor for delivering a mild footshock. A light or auditory cue serves as the conditioned stimulus.

-

Procedure:

-

Acquisition: A rodent is placed in one compartment. A conditioned stimulus is presented, followed by a mild footshock through the grid floor. The animal can avoid the shock by moving to the other compartment during the presentation of the conditioned stimulus.

-

Testing: After the animal has learned the avoidance response, it is treated with this compound or vehicle. The number of successful avoidance responses is recorded over a series of trials.

-

-

Data Analysis: A decrease in the number of successful avoidance responses without a significant effect on escape responses (moving to the other compartment after the onset of the shock) is indicative of antipsychotic-like activity.

Intravenous Cocaine Self-Administration in Rats

This is a model of the reinforcing effects of drugs of abuse and is used to evaluate potential treatments for addiction.

-

Apparatus: Operant conditioning chambers equipped with two levers, a drug infusion pump connected to a chronically implanted intravenous catheter, and stimulus lights.

-

Procedure:

-

Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

-

Acquisition: Rats are placed in the operant chambers and learn to press an "active" lever to receive an infusion of cocaine. The other "inactive" lever has no programmed consequences. Sessions are typically conducted for a fixed duration (e.g., 2 hours) daily.

-

Treatment: Once a stable baseline of cocaine self-administration is established, rats are pre-treated with this compound or vehicle before the self-administration sessions.

-

-

Data Analysis: The primary measure is the number of cocaine infusions self-administered. A significant reduction in the number of infusions following treatment with this compound suggests a decrease in the reinforcing effects of cocaine.[11]

Conclusion

This compound is a valuable research tool for investigating the therapeutic potential of mGluR2 positive allosteric modulation. Its selectivity and demonstrated efficacy in preclinical models of anxiety, psychosis, and addiction warrant further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the pharmacology and therapeutic applications of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biphenyl-indanone A, a positive allosteric modulator of the metabotropic glutamate receptor subtype 2, has antipsychotic- and anxiolytic-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Biphenyl-indanone A, a Positive Allosteric Modulator of the Metabotropic Glutamate Receptor Subtype 2, Has Antipsychotic- and Anxiolytic-Like Effects in Mice | Semantic Scholar [semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of mGluR2 activation on signal transduction pathways and neuronal cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stimulating ERK/PI3K/NFκB signaling pathways upon activation of mGluR2/3 restores OGD-induced impairment in glutamate clearance in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. The mGluR2 positive allosteric modulator BINA decreases cocaine self-administration and cue-induced cocaine-seeking and counteracts cocaine-induced enhancement of brain reward function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Biphenylindanone A: A Technical Guide for Researchers

An In-depth Whitepaper on the Potent and Selective mGluR2 Positive Allosteric Modulator

Introduction

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor subtype 2 (mGluR2).[1] As a research agent, it has garnered significant interest for its potential therapeutic applications in a range of neurological and psychiatric disorders. BINA has demonstrated anxiolytic and antipsychotic-like effects in preclinical animal models.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its synthesis and pharmacological characterization, aimed at researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a synthetic organic compound with the molecular formula C30H30O4.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 454.56 g/mol | [2] |

| Molecular Formula | C30H30O4 | [1] |

| CAS Number | 866823-73-6 | [1][2] |

| IUPAC Name | 3'-(((2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)methyl)biphenyl-4-carboxylic acid | |

| Synonyms | BINA, LS-193,571 | [1] |

| Solubility | Soluble in DMSO | [2] |

| Purity | ≥98% (Typically available) |

Mechanism of Action and Signaling Pathway

This compound functions as a positive allosteric modulator of the mGluR2 receptor. This means that it does not directly activate the receptor on its own but rather enhances the receptor's response to its endogenous ligand, glutamate. The mGluR2 receptor is a class C G-protein coupled receptor (GPCR) that is coupled to the Gi/o protein.

Upon activation by glutamate, the mGluR2 receptor undergoes a conformational change, which in turn activates the associated Gi/o protein. The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunit can also modulate the activity of ion channels. By binding to an allosteric site on the mGluR2 receptor, this compound potentiates this signaling cascade, resulting in a more robust and sustained response to glutamate.

Experimental Protocols

The following sections describe the methodologies for the synthesis and pharmacological characterization of this compound, based on the work by Galici et al. (2006).

Synthesis of this compound

An alternative synthesis of this compound was described by Galici et al. (2006), which involves a multi-step process. While the detailed step-by-step synthesis is beyond the scope of this guide, the general approach involves the coupling of key intermediates to construct the biphenyl-indanone scaffold. The synthesis starts from commercially available precursors and utilizes standard organic chemistry reactions.

In Vitro Pharmacological Characterization

1. Cell Culture and Transfection:

-

Chinese Hamster Ovary (CHO) cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently transfected with the cDNA encoding for the human mGluR2 receptor using a standard transfection reagent (e.g., Lipofectamine).

2. Measurement of Intracellular Calcium:

-

Transfected CHO cells are plated in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The baseline fluorescence is measured using a fluorescence plate reader.

-

A sub-maximal concentration of glutamate is added to the cells in the presence and absence of varying concentrations of this compound.

-

The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity.

-

The potentiation of the glutamate response by this compound is used to determine its EC50 value.

3. Electrophysiology in Hippocampal Slices:

-

Acute hippocampal slices are prepared from rodents.

-

Extracellular field recordings are made from the Schaffer collateral-CA1 pathway.

-

A stable baseline of synaptic transmission is established.

-

The effect of a group II mGluR agonist (e.g., LY379268) on synaptic transmission is measured.

-

The potentiation of the agonist-induced inhibition of synaptic transmission by this compound is then assessed.

In Vivo Behavioral Assays

1. Animals:

-

Male C57BL/6 mice are typically used for behavioral studies.

-

Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Drug Administration:

-

This compound is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal (i.p.) injection.

3. Models of Psychosis and Anxiety:

-

Phencyclidine (PCP)-induced hyperlocomotion: This model is used to assess antipsychotic-like activity. Mice are treated with this compound prior to the administration of PCP, and their locomotor activity is measured in an open-field arena.

-

Elevated plus-maze: This test is used to evaluate anxiolytic-like effects. The time spent in the open arms of the maze is measured after treatment with this compound.

Conclusion

This compound is a valuable research tool for studying the role of the mGluR2 receptor in the central nervous system. Its high potency and selectivity make it an ideal compound for investigating the therapeutic potential of mGluR2 positive allosteric modulation in various neuropsychiatric disorders. The experimental protocols outlined in this guide provide a framework for researchers to further explore the pharmacological properties of this compound and similar compounds.

References

Biphenylindanone A: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2). Preclinical evidence strongly suggests its therapeutic potential in a range of neurological and psychiatric disorders, including anxiety, schizophrenia, and Parkinson's disease. As a PAM, BINA enhances the receptor's response to the endogenous ligand glutamate, offering a nuanced approach to modulating glutamatergic neurotransmission. This document provides a comprehensive technical overview of BINA, summarizing key preclinical data, outlining experimental methodologies, and illustrating its mechanism of action and experimental workflows.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is implicated in numerous pathologies. The metabotropic glutamate receptors, a family of G-protein coupled receptors, play a crucial role in modulating neuronal excitability and synaptic plasticity. mGluR2, in particular, is a key target for therapeutic intervention due to its presynaptic localization in key brain circuits, where it acts as an autoreceptor to inhibit glutamate release.

This compound has emerged as a significant research tool and potential therapeutic agent due to its high potency and selectivity for mGluR2.[1][2][3] By allosterically modulating this receptor, BINA offers the potential for a finer control of the glutamatergic system compared to orthosteric agonists, which may be associated with tolerance and off-target effects. This guide will delve into the preclinical data supporting BINA's therapeutic promise.

Mechanism of Action: Positive Allosteric Modulation of mGluR2

BINA exerts its effects by binding to an allosteric site on the mGluR2 receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of glutamate. The signaling cascade initiated by mGluR2 activation, which is potentiated by BINA, involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors.

Preclinical Efficacy

BINA has demonstrated significant efficacy in various animal models of neuropsychiatric and neurodegenerative disorders.

Antipsychotic- and Anxiolytic-like Effects

In murine models, BINA has shown effects predictive of both antipsychotic and anxiolytic activity.[1] These effects are believed to be mediated by the reduction of excessive glutamate release in brain regions such as the prefrontal cortex and amygdala.

Parkinson's Disease

A significant body of evidence supports the potential of BINA in treating the motor complications associated with long-term L-DOPA therapy in Parkinson's disease. In a preclinical model using MPTP-lesioned marmosets, BINA demonstrated a notable reduction in L-DOPA-induced dyskinesia and psychosis-like behaviors.[4][5]

Table 1: In Vivo Efficacy of this compound in MPTP-Lesioned Marmosets

| Treatment Group | Dose (mg/kg) | Change in Parkinsonism | Reduction in Dyskinesia | Reduction in Psychosis-Like Behaviors |

| BINA (Monotherapy) | 1 | ~22% decrease | N/A | N/A |

| BINA (Monotherapy) | 10 | ~47% decrease | N/A | N/A |

| BINA + Low-dose L-DOPA | 1 | ~38% decrease | Not Reported | Not Reported |

| BINA + Low-dose L-DOPA | 10 | ~53% decrease | ~94% | ~92% |

Data extracted from studies on MPTP-lesioned marmosets.[4][5]

Quantitative In Vitro Pharmacology

Table 2: In Vitro Potency of Biphenyl-Indanone Analogs

| Compound | Target | Assay | EC50 (nM) |

| Biphenyl-indanone analog | mGluR2 | Potentiation of glutamate response | 186 |

This table presents data for a representative compound from the same chemical class to indicate the general potency.

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical evaluation of BINA are often proprietary. However, the methodologies employed in the key studies can be summarized.

In Vitro Potentiation Assay

The potency of BINA as an mGluR2 PAM is typically determined using cell lines stably expressing the human or rodent mGluR2. A common method involves measuring the potentiation of a sub-maximal glutamate concentration on intracellular calcium mobilization or other second messenger signaling.

Animal Models

Standard behavioral paradigms are used to assess the anxiolytic and antipsychotic potential of BINA. These include the elevated plus-maze and fear conditioning tests for anxiety, and amphetamine-induced hyperlocomotion or prepulse inhibition for psychosis.

The efficacy of BINA in a primate model of Parkinson's disease provides strong preclinical validation. The general protocol for these studies is as follows:

Synthesis and Physicochemical Properties

This compound is a synthetic small molecule. The IUPAC name is 3'-({[2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydro-1H-inden-5-yl]oxy}methyl)-[1,1'-biphenyl]-4-carboxylic acid. While a detailed synthesis protocol is beyond the scope of this guide, it is typically achieved through multi-step organic synthesis.

Safety and Toxicology

Comprehensive safety and toxicology data for this compound are not extensively available in the public domain. As with any investigational compound, a full battery of preclinical safety studies, including acute and chronic toxicity, genotoxicity, and safety pharmacology, would be required before advancing to clinical trials.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate with a well-defined mechanism of action. The preclinical data strongly support its potential in treating a variety of CNS disorders characterized by glutamatergic dysfunction. Future research should focus on obtaining a more detailed pharmacokinetic and safety profile of BINA. Ultimately, the therapeutic potential of this compound will need to be validated in well-controlled clinical trials. To date, there is no publicly available information on the clinical development status of this compound.

References

Biphenylindanone A (BINA): A Prototypical mGluR2 Positive Allosteric Modulator for Schizophrenia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schizophrenia is a complex neuropsychiatric disorder characterized by a range of debilitating symptoms. While current treatments primarily target dopaminergic and serotonergic systems, there is a significant need for novel therapeutic strategies that address the underlying glutamatergic dysfunction implicated in the disease's pathophysiology. Biphenylindanone A (BINA) has emerged as a critical research tool in this area. As a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2), BINA offers a nuanced approach to modulating glutamatergic neurotransmission. This technical guide provides a comprehensive overview of BINA, including its mechanism of action, key preclinical findings, detailed experimental protocols, and relevant quantitative data to support its use in schizophrenia research and drug development.

Introduction: The Role of mGluR2 in Schizophrenia

The glutamate hypothesis of schizophrenia posits that hypofunction of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor, contributes to the cognitive and negative symptoms of the disorder.[1] Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate glutamatergic and other neurotransmitter systems. Group II mGluRs, which include mGluR2 and mGluR3, are predominantly located presynaptically on glutamatergic neurons, where their activation leads to an inhibition of glutamate release.[2][3] This mechanism is thought to be particularly relevant in conditions of excessive glutamate release, which is hypothesized to occur in schizophrenia.[2][4]

This compound (BINA) is a research compound that acts as a selective positive allosteric modulator (PAM) of mGluR2.[5] Unlike orthosteric agonists that directly activate the receptor, PAMs like BINA bind to a distinct allosteric site and potentiate the receptor's response to the endogenous ligand, glutamate.[5] This offers a more subtle and physiologically relevant modulation of receptor activity, potentially reducing the risk of receptor desensitization and off-target effects associated with direct agonists.

Mechanism of Action of this compound

BINA's primary mechanism of action is the potentiation of glutamate-mediated activation of mGluR2.[5] As a Gi/o-coupled receptor, mGluR2 activation initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This reduction in cAMP can, in turn, influence the activity of various downstream effectors, including protein kinase A (PKA).[4]

Furthermore, mGluR2 activation has been shown to modulate other signaling pathways implicated in neuronal function and plasticity, such as the Akt/GSK-3β pathway.[4][6][7] By influencing these pathways, BINA can modulate presynaptic glutamate release, thereby restoring glutamatergic homeostasis in brain circuits relevant to schizophrenia, such as the prefrontal cortex.[1]

Signaling Pathway Diagram

Quantitative Data

The following tables summarize the key quantitative parameters of BINA from preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay Type | Reference |

| EC50 (for potentiation of glutamate response) | ~347.6 ± 51.4 nM | HEK-293 cells expressing mGluR2 and GIRK channels | Thallium flux assay | [8] |

| Selectivity | No significant activity at other mGluR subtypes | Recombinant systems | Glutamate response potentiation assays | [9] |

Table 2: Preclinical Pharmacokinetics of this compound in Rats (Intraperitoneal Administration)

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Brain Penetration (Brain/Plasma Ratio) | Reference |

| 10 mg/kg | ~4500 | ~1 | ~12000 | ~0.3 | [8] |

| 30 mg/kg | ~10000 | ~1 | ~35000 | ~0.3 | [8] |

Note: The pharmacokinetic data are approximated from graphical representations in the cited literature and should be considered as estimates.

Key Preclinical Experiments and Protocols

BINA has demonstrated efficacy in rodent models that are predictive of antipsychotic activity. The following sections detail the methodologies for key behavioral and electrophysiological assays.

Phencyclidine (PCP)-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic potential, as PCP, an NMDA receptor antagonist, induces locomotor hyperactivity in rodents, which is thought to mimic the positive symptoms of schizophrenia.[10][11][12][13][14]

Experimental Protocol:

-

Animals: Male C57BL/6J mice are commonly used.[11] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Habituation: Prior to testing, mice are habituated to the testing environment (e.g., open-field arenas) for at least 30 minutes.

-

Drug Administration:

-

BINA is dissolved in a suitable vehicle (e.g., 10% Tween 80 in saline) and administered intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 30 mg/kg).

-

A control group receives the vehicle alone.

-

30 minutes after BINA or vehicle administration, mice are injected with PCP (e.g., 3-10 mg/kg, i.p.) or saline.

-

-

Locomotor Activity Recording: Immediately after the PCP or saline injection, mice are placed in the open-field arenas, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a period of 60-90 minutes using an automated activity monitoring system.

-

Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in PCP-induced hyperlocomotion by BINA, without a significant effect on spontaneous locomotion in the saline-treated group, indicates potential antipsychotic-like efficacy.

(-)-2,5-Dimethoxy-4-bromoamphetamine (DOB)-Induced Head-Twitch Response

The head-twitch response (HTR) in rodents is a behavioral model sensitive to the effects of hallucinogenic 5-HT2A receptor agonists like DOB.[15][16][17][18][19] The ability of a compound to block the HTR suggests a potential to mitigate certain aspects of psychosis.

Experimental Protocol:

-

Habituation: Mice are placed individually in observation chambers (e.g., clear cylindrical enclosures) for a 30-minute habituation period.[18]

-

Drug Administration:

-

BINA is administered i.p. at various doses 30-60 minutes prior to the DOB challenge.

-

A control group receives the vehicle.

-

DOB (e.g., 1-2.5 mg/kg) is administered i.p.

-

-

Behavioral Observation: Immediately following DOB administration, the number of head twitches is counted by a trained observer, who is blind to the treatment conditions, for a period of 20-30 minutes.[18] A head twitch is characterized as a rapid, side-to-side rotational movement of the head.[15]

-

Data Analysis: The total number of head twitches is compared between the BINA-treated and vehicle-treated groups. A significant dose-dependent reduction in the number of DOB-induced head twitches by BINA indicates potential antipsychotic-like activity.

In Vitro Electrophysiology in Medial Prefrontal Cortex (mPFC) Slices

This technique is used to assess the effects of BINA on synaptic transmission in a brain region critically implicated in schizophrenia.

Experimental Protocol:

-

Slice Preparation:

-

Mice or rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) of a specific composition (e.g., containing high sucrose (B13894) and low calcium to improve neuronal viability).

-

Coronal slices (e.g., 300-400 µm thick) containing the mPFC are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 32-34°C).

-

Whole-cell patch-clamp or field potential recordings are obtained from pyramidal neurons in the mPFC.

-

Excitatory postsynaptic currents (EPSCs) or potentials (EPSPs) are evoked by stimulating afferent fibers with a bipolar stimulating electrode.

-

-

Drug Application:

-

A stable baseline of synaptic responses is recorded.

-

BINA (e.g., 1-10 µM) is bath-applied to the slice.

-

The effect of BINA on the amplitude and frequency of spontaneous or evoked synaptic events is measured.

-

To confirm the mGluR2-mediated effect, an mGluR2/3 antagonist (e.g., LY341495) can be co-applied with BINA.

-

-

Data Analysis: Changes in the amplitude, frequency, and kinetics of synaptic currents or potentials following BINA application are quantified and statistically analyzed. A BINA-induced reduction in the amplitude of evoked EPSCs, which is reversible by an mGluR2/3 antagonist, would be consistent with its mechanism of action as a presynaptic inhibitor of glutamate release.

Experimental and Drug Discovery Workflows

The following diagrams illustrate typical workflows for the preclinical evaluation of mGluR2 PAMs like BINA.

In Vitro to In Vivo Drug Discovery Workflow

Logical Relationship of BINA's Antipsychotic-like Effects

Conclusion and Future Directions

This compound serves as an invaluable pharmacological tool for investigating the therapeutic potential of mGluR2 modulation in schizophrenia. Its selectivity and mode of action as a PAM provide a refined approach to targeting glutamatergic dysregulation. The preclinical data strongly support the hypothesis that enhancing mGluR2 signaling can produce antipsychotic-like effects.

Future research should continue to explore the precise downstream signaling pathways engaged by BINA and other mGluR2 PAMs. Further elucidation of the role of the Akt/GSK-3β pathway and its interaction with other neurotransmitter systems will be crucial. Additionally, the development of novel PET ligands for mGluR2 will be instrumental in translating these preclinical findings to human studies, allowing for the assessment of receptor occupancy and target engagement in patients with schizophrenia. While clinical trials with some mGluR2/3 agonists have yielded mixed results, the unique properties of selective PAMs like BINA continue to hold promise for the development of a new generation of antipsychotic drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. Glutamate Receptor Abnormalities in Schizophrenia: Implications for Innovative Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Presynaptic Release-regulating Metabotropic Glutamate Receptors: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Group II Metabotropic Glutamate Receptor Agonist Ameliorates MK801-Induced Dysfunction of NMDA Receptors via the Akt/GSK-3β Pathway in Adult Rat Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Juvenile treatment with mGluR2/3 agonist prevents schizophrenia-like phenotypes in adult by acting through GSK3β - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Biphenyl-indanone A, a Positive Allosteric Modulator of the Metabotropic Glutamate Receptor Subtype 2, Has Antipsychotic- and Anxiolytic-Like Effects in Mice | Semantic Scholar [semanticscholar.org]

- 10. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mouse strain differences in phencyclidine-induced behavioural changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neonatal phencyclidine treatment in mice induces behavioral, histological and neurochemical abnormalities in adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antagonism of phencyclidine-induced hyperactivity by glycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Head-twitch response - Wikipedia [en.wikipedia.org]

- 16. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

Biphenylindanone A in Parkinson's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenylindanone A (BINA) is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 2 (mGluR2).[1] Emerging research has highlighted its potential therapeutic utility in preclinical models of Parkinson's disease (PD). This technical guide provides a comprehensive overview of the key findings, experimental methodologies, and underlying mechanisms of action of BINA in relevant PD models. The information is intended to serve as a resource for researchers and drug development professionals working to advance novel therapies for this neurodegenerative disorder.

Core Mechanism of Action

BINA exerts its effects by binding to an allosteric site on the mGluR2, a Gi/o-coupled receptor.[2][3] This binding potentiates the receptor's response to the endogenous ligand, glutamate. The activation of mGluR2 is primarily associated with the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] In the context of Parkinson's disease, this modulation of glutamatergic neurotransmission is thought to counteract the excessive glutamate activity implicated in the pathophysiology of the disease.[2]

Data Presentation: Efficacy in Preclinical Models

The primary preclinical model used to evaluate the efficacy of this compound for Parkinson's disease is the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-lesioned common marmoset. This model recapitulates key motor symptoms of Parkinson's disease, as well as treatment-related complications like L-DOPA-induced dyskinesia.

Table 1: Efficacy of this compound as Monotherapy in MPTP-Lesioned Marmosets

| Treatment Group | Dose (mg/kg) | Change in Parkinsonism Severity | Reference |

| BINA | 1 | ~22% decrease (p < 0.01) | [5] |

| BINA | 10 | ~47% decrease (p < 0.001) | [5] |

| L-DOPA/benserazide (positive control) | 15/3.75 | Comparable to BINA 10 mg/kg | [5] |

Table 2: Efficacy of this compound as Adjunct Therapy to L-DOPA in MPTP-Lesioned Marmosets

| Treatment Group | BINA Dose (mg/kg) | L-DOPA/benserazide Dose (mg/kg) | Reduction in Global Parkinsonism | Reduction in Global Dyskinesia | Reduction in Global Psychosis-Like Behaviours (PLBs) | Reference |

| BINA + L-DOPA | 1 | 7.5/1.875 | ~38% (p < 0.001) | Not specified | Not specified | [5] |

| BINA + L-DOPA | 10 | 7.5/1.875 | ~53% (p < 0.001) | ~94% (p < 0.01) | ~92% (p < 0.01) | [5] |

| BINA + L-DOPA | 0.1 | Not specified | Not specified | ~28.9% (p < 0.05) | ~33.3% (p < 0.05) | [6] |

| BINA + L-DOPA | 1 | Not specified | Not specified | ~52.3% (p < 0.01) | ~55.6% (p < 0.01) | [6] |

| BINA + L-DOPA | 10 | Not specified | Not specified | ~57.8% (p < 0.01) | ~61.1% (p < 0.01) | [6] |

Experimental Protocols

MPTP-Lesioned Marmoset Model of Parkinson's Disease

Objective: To induce a parkinsonian state in common marmosets that mimics the motor symptoms of human Parkinson's disease.

Materials:

-

Common marmosets (Callithrix jacchus)

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

-

Sterile 0.9% saline

-

Animal handling and restraint equipment

-

Personal protective equipment (PPE) for handling MPTP

Procedure:

-

Animal Acclimatization: Marmosets are acclimatized to the housing and handling conditions. Baseline behavioral assessments are performed.

-

MPTP Preparation: MPTP is dissolved in sterile 0.9% saline to the desired concentration. Extreme caution and appropriate safety protocols must be followed when handling MPTP.

-